![molecular formula C10H19N B14412703 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole CAS No. 87390-69-0](/img/structure/B14412703.png)
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that contains a nitrogen atom within its ring structure. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler aromatic heterocycle with similar reactivity.
Pyrrolidine: A saturated analog of pyrrole with different chemical properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting unique biological activities.
Uniqueness
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other pyrrole derivatives .
Propriétés
Numéro CAS |
87390-69-0 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,3a,6-trimethyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-4-5-10(2)7-11(3)6-9(8)10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
FWEGXLPUHZCQPM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C1CN(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


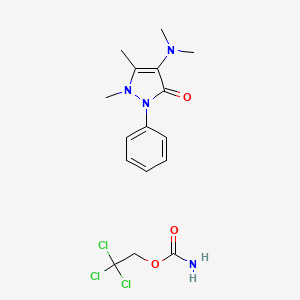
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
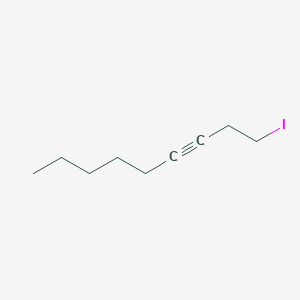

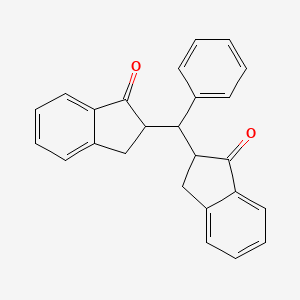
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
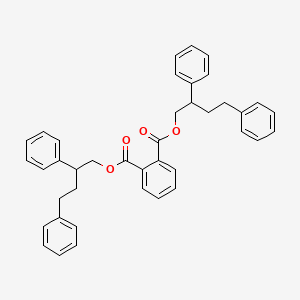
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
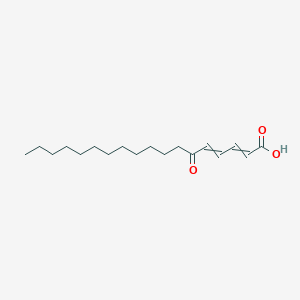
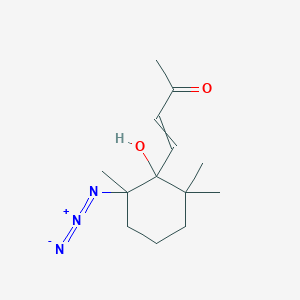
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)

